molecular formula C8H8N2O3 B3055146 2-(4-Nitrophenyl)acetamide CAS No. 6321-12-6

2-(4-Nitrophenyl)acetamide

Cat. No. B3055146
CAS RN: 6321-12-6
M. Wt: 180.16 g/mol
InChI Key: MQNBMOUEKNYZII-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H8N2O3 . It has a molecular weight of 180.16 g/mol . The IUPAC name for this compound is 2-(4-nitrophenyl)acetamide .


Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)acetamide involves electrophile substitution reaction . The nitro (NO2) group is replaced in the para position compared to the acetamide group due to its electron-donating effect . Also, due to steric effect, the orientation of the nitronium electrophile (NO2+) in the para position compared to ortho is favored .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)acetamide indicates the presence of a benzene core where the acetamide (-NH-CO-CH3) and nitro (NO2) group is in para position (1,4) . The InChIKey for this compound is MQNBMOUEKNYZII-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(4-Nitrophenyl)acetamide has a density of 1.3±0.1 g/cm3 . It has a boiling point of 432.0±28.0 °C at 760 mmHg . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The topological polar surface area of the compound is 88.9 Ų .

Scientific Research Applications

Synthesis of New Compounds

2-(4-Nitrophenyl)acetamide can be used as a starting material in the synthesis of new compounds. For instance, it has been used in the synthesis of 2-azido-N-(4-nitrophenyl)acetamide . This compound was synthesized by dissolving 2-Chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water and refluxing for 24 hours at 80 °C .

Crystallography

The crystal structure of compounds derived from 2-(4-Nitrophenyl)acetamide can be studied for various purposes. For example, the crystal structure of 2-azido-N-(4-nitrophenyl)acetamide was determined using single crystal X-ray techniques .

Medicinal Chemistry

Azides, such as 2-azido-N-(4-nitrophenyl)acetamide, have found valuable applications in medicinal chemistry . They are used as intermediates in the synthesis of various heterocycles, which are key structures in many pharmaceutical compounds .

Molecular Biology

In molecular biology, azides are used for various purposes. For example, they can be used in click chemistry, a powerful tool for labeling and tracking biomolecules in cells .

Organic Synthesis

Azides are also of increasing interest in the field of organic synthesis. They serve as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc .

Anion Detection

2-(4-Nitrophenyl)acetamide derivatives can be used for anion detection. For instance, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was synthesized and used as a sensor for fluoride ions . The solution color of this sensor changed from pale yellow to orange in the presence of fluoride ions, indicating an internal charge transfer process .

properties

IUPAC Name

2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNBMOUEKNYZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283608
Record name 2-(4-Nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6321-12-6
Record name NSC32436
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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